molecular formula C6H8F2N2O B2775690 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole CAS No. 1856041-63-8

1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2775690
CAS No.: 1856041-63-8
M. Wt: 162.14
InChI Key: KRLYLUZIBOJMSN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with difluoromethyl and methoxymethyl groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group often imparts unique properties to the molecule, making it a valuable target for synthetic chemists.

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The difluoromethyl and methoxymethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The difluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target . Additionally, the methoxymethyl group can influence the compound’s solubility and bioavailability, further contributing to its overall efficacy.

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:

Properties

IUPAC Name

1-(difluoromethyl)-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-11-4-5-2-3-9-10(5)6(7)8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLYLUZIBOJMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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